molecular formula C11H22N4O3 B12989761 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide

Cat. No.: B12989761
M. Wt: 258.32 g/mol
InChI Key: KIBBSDIBHULULV-UHFFFAOYSA-N
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Description

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoacetamide with 2-bromo-3-methylpentanoic acid under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amidation and acylation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Aminoacetamido)propanamido)acetic acid
  • 2-(2-(2-Aminoacetamido)-3-hydroxypropanamido)propanamido

Uniqueness

Compared to similar compounds, 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide stands out due to its unique structural features, which confer specific reactivity and biological activity. Its multiple amide and amino groups provide versatility in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-methylpentanamide

InChI

InChI=1S/C11H22N4O3/c1-4-6(2)9(10(13)17)15-11(18)7(3)14-8(16)5-12/h6-7,9H,4-5,12H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18)

InChI Key

KIBBSDIBHULULV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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